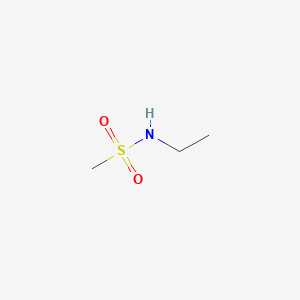

N-ethylmethanesulfonamide

Description

Historical Context of Sulfonamide Research

The journey of sulfonamide research began in the early 20th century in the laboratories of Bayer AG. wikipedia.org In 1932, a team led by physician and researcher Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties. wikipedia.org This effort culminated in the 1935 discovery that a red azo dye, later named Prontosil, could effectively treat streptococcal infections in mice. wikipedia.orgebsco.comnih.gov For this discovery, Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine. nih.govsciencehistory.org

A pivotal breakthrough occurred shortly after when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug. wikipedia.orgopenaccesspub.org In the body, it is metabolized into a smaller, colorless, and active compound named sulfanilamide (B372717), which had been first synthesized in 1906. wikipedia.orgnih.gov This revelation that sulfanilamide was the true antimicrobial agent catalyzed a surge in research. wikipedia.orgebsco.com Scientists began synthesizing thousands of derivatives of the sulfanilamide structure, leading to improved formulations with enhanced effectiveness. wikipedia.org These "sulfa drugs" were the first broadly effective systemic antibacterials and played a crucial role in medicine, saving countless lives during World War II before the widespread availability of penicillin. wikipedia.orgebsco.com

The initial focus on antibacterial agents soon expanded. Researchers discovered that modifying the sulfonamide structure could lead to compounds with entirely different biological activities. This led to the development of new classes of drugs, including thiazide diuretics, sulfonylureas for treating diabetes, and anticonvulsants, demonstrating the versatility of the sulfonamide functional group in medicinal chemistry. wikipedia.orgopenaccesspub.orgajchem-b.com

Significance and Research Trajectory of N-Ethylmethanesulfonamide in Contemporary Chemical and Biological Sciences

This compound itself is a simple organic compound often utilized in organic synthesis as a reagent or a building block for more complex molecules. cymitquimica.com Its contemporary significance is primarily derived from its presence as a core structural component in a wide array of derivatives explored in advanced chemical and biological research. The trajectory of research has moved beyond the general antimicrobial applications of early sulfonamides to the design of highly specific and targeted therapeutic agents.

The this compound scaffold is a feature in molecules designed for various purposes:

Enzyme Inhibition: Derivatives have been synthesized and investigated as inhibitors of specific enzymes. For example, some complex sulfonamides show potential for inhibiting protein arginine methyltransferases, which are involved in epigenetic regulation, or viral enzymes like the main protease of COVID-19. vulcanchem.comuin-alauddin.ac.id

Receptor Modulation: The scaffold is incorporated into ligands that modulate the activity of cellular receptors. Research has shown that certain derivatives can act as selective α2-adrenoceptor antagonists, while others function as bifunctional agonists for nociceptin (B549756) (NOP) and mu-opioid (MOP) receptors, potentially leading to powerful analgesics. nih.govnih.gov

Medicinal Chemistry Scaffolding: The compound serves as a foundational structure in the development of new potential therapeutic agents. Studies have explored derivatives for anti-inflammatory, anticancer, and antiviral properties, building upon the diverse biological activities associated with the broader sulfonamide class. ajchem-b.comsmolecule.com

Organic and Materials Science: Beyond biology, the this compound structure and its derivatives are used in synthetic chemistry. For instance, the N-(2-(pyridin-2-yl)ethyl)sulfonamide scaffold has been examined for its utility in creating ligands for coordination chemistry. researchgate.net

The current research trend involves leveraging the this compound core and modifying its peripheral groups to fine-tune interactions with specific biological targets, aiming to create next-generation therapeutics and functional materials. ajchem-b.comresearchgate.net

Structural Basis for Research Interest in this compound

The research interest in this compound is rooted in the specific chemical properties endowed by its molecular structure. The molecule consists of a central methanesulfonamide (B31651) group (-SO2NH-) attached to an ethyl group (-CH2CH3).

Key Structural Features:

The Methanesulfonamide Group: This functional group is a critical pharmacophore. The sulfur-oxygen and nitrogen-hydrogen bonds allow it to act as both a hydrogen bond donor and acceptor. cymitquimica.com This capability is crucial for forming strong and specific interactions with the amino acid residues in the active sites of enzymes and receptors. smolecule.com Furthermore, this group often enhances a molecule's metabolic stability and aqueous solubility, which are desirable properties in drug development. smolecule.comevitachem.com

The combination of the electronically stable and interactive sulfonamide core with a synthetically versatile N-substituent makes this compound a valuable and adaptable platform for designing novel molecules with tailored functions.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key computed physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C3H9NO2S | cymitquimica.comuni.lu |

| Molecular Weight | 123.18 g/mol | cymitquimica.com |

| InChIKey | PZVFQOBASICMME-UHFFFAOYSA-N | cymitquimica.comuni.lu |

| XlogP (predicted) | -0.3 | uni.lu |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Table 2: Research Applications of this compound Derivatives This table illustrates how modifying the basic this compound structure leads to derivatives with diverse applications in scientific research.

| Derivative Class | Structural Modification | Research Application | Reference(s) |

| Pyrrolopyrazinones | This compound group attached to a pyrrolopyrazinone core | Investigated for analgesic activity; crystal structure analysis | nih.govresearchgate.net |

| Benzoquinolizines | This compound incorporated into a larger benzoquinolizine structure | Development of selective α2-adrenoceptor antagonists | nih.gov |

| Indole Derivatives | This compound attached to a fluoro-indolylethyl group | Synthesis of novel compounds for chemical libraries | nih.gov |

| Phenylethylamine Derivatives | This compound attached to a phenylethyl group | Molecular docking studies as potential viral main protease inhibitors | uin-alauddin.ac.id |

| Bifunctional Opioid Agonists | This compound group as part of a complex isoquinolinone structure | Development of NOP/MOP receptor agonists for analgesia | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-ethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-3-4-7(2,5)6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVFQOBASICMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408665 | |

| Record name | N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374-62-1 | |

| Record name | N-Ethylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Ethylmethanesulfonamide

Established Synthetic Pathways for N-Ethylmethanesulfonamide

The synthesis of this compound and its derivatives can be achieved through several established routes, primarily involving the formation of the sulfonamide bond. The choice of pathway often depends on the specific starting materials, the presence of other functional groups, and the desired scale of the reaction.

The most common and direct method for synthesizing N-substituted methanesulfonamides is the reaction of a primary or secondary amine with methanesulfonyl chloride. google.com This reaction, a nucleophilic acyl substitution at the sulfonyl group, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. google.comsmolecule.com

A representative example is the synthesis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, where 2-(4-hydroxyphenyl)ethylamine is reacted with methanesulfonyl chloride. The reaction is generally carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0°C to room temperature. Bases such as triethylamine (B128534) or pyridine (B92270) are commonly employed to scavenge the generated acid. smolecule.com This direct approach is often efficient, providing good yields for a variety of amine substrates. google.com More advanced methods include photoredox-catalyzed reactions for the sulfonylation of aniline (B41778) derivatives with sulfinate salts, which proceed under mild conditions. rsc.org

Table 1: Reaction Conditions for Direct Sulfonylation

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-(4-hydroxyphenyl)ethylamine + Methanesulfonyl chloride | Triethylamine / Pyridine | Dichloromethane / THF | 0°C to Room Temp. | 75-85% | |

| Amine Derivative + Isopropylsulfonyl chloride | Triethylamine | Dichloromethane | 0°C to Room Temp. | 81% | google.com |

| 2-(3-methoxyphenyl)ethylamine + Methanesulfonyl chloride | Triethylamine | Dichloromethane | Room Temp. | - | smolecule.com |

In cases where the starting amine contains multiple reactive sites, a stepwise approach may be necessary to achieve the desired product selectively. For instance, the synthesis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide can also be performed in a stepwise manner. This strategy could involve first acylating the amine and then proceeding with the sulfonylation. Such multi-step sequences allow for greater control over the reaction, especially in complex molecules where chemoselectivity is a concern.

Another example of a stepwise protocol is seen in the synthesis of N-(4-(aminomethyl)phenyl)-N-ethylmethanesulfonamide, which involves a two-step process. vulcanchem.com Stepwise syntheses are integral when direct methods could lead to a mixture of products or undesired side reactions.

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.orgwiley.com This strategy is particularly important in the synthesis of this compound derivatives that contain other sensitive functionalities.

Table 2: Common Protecting Groups for Functional Groups Relevant to Sulfonamide Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Reference |

|---|---|---|---|---|---|

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis | wiley.com |

| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic Media | organic-chemistry.org |

| Amine | Tosyl | Ts | p-Toluenesulfonyl chloride | Concentrated Acid, Strong Reducing Agents | wikipedia.org |

| Hydroxyl | Benzyl ether | Bn | Benzyl bromide, Base | Catalytic Hydrogenolysis | ddugu.ac.in |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride sources (e.g., TBAF) | ddugu.ac.in |

| Carbonyl | Acetal | - | Ethylene glycol, Acid | Aqueous Acid | wikipedia.org |

Optimizing a chemical reaction to maximize product yield and purity is a critical aspect of process chemistry. nih.gov For the synthesis of this compound and its derivatives, several factors can be fine-tuned. Careful control over stoichiometry and temperature is necessary to prevent side reactions, such as over-sulfonylation or oxidation of the N-ethyl group. vulcanchem.com

Statistical methods like Design of Experiments (DoE) can be employed to systematically vary multiple reaction parameters (e.g., temperature, concentration, reaction time) to identify the optimal conditions for yield and purity. nih.gov For example, the direct sulfonylation of 2-(4-hydroxyphenyl)ethylamine has been optimized to achieve yields between 75-85% and purity greater than 98% as determined by HPLC. Following the reaction, purification techniques such as column chromatography are often required to isolate the product from any unreacted starting materials or side products. google.comvulcanchem.com

Role of Protecting Groups in Selective Synthesis

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by its functional groups: the sulfonamide moiety and the ethyl group attached to the nitrogen. The sulfonamide group can participate in various reactions, and the presence of other functionalities within a derivative can lead to a diverse range of chemical transformations.

This compound and its derivatives can undergo several types of oxidation reactions. The sulfur atom in the sulfonamide group is in a +6 oxidation state but the molecule can be subject to oxidation at other sites. evitachem.com For derivatives containing other functional groups, oxidation can be a key transformation. For instance, a hydroxyl group on an attached phenyl ring can be oxidized to form a quinone derivative.

The N-ethyl group itself can be susceptible to oxidation under certain conditions, which is often considered an undesirable side reaction during synthesis. vulcanchem.com Furthermore, related sulfur-containing compounds can be oxidized to sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide. evitachem.com The decomposition of related sulfonamides can also lead to sulfur oxides. aksci.com

Table 3: Potential Oxidation Products of this compound Derivatives

| Starting Moiety | Oxidizing Agent (Example) | Product Moiety | Reference |

|---|---|---|---|

| Phenolic Hydroxyl Group | - | Quinone Derivative | |

| Sulfide | Hydrogen Peroxide | Sulfoxide / Sulfone | evitachem.com |

| Methoxy Group | Potassium Permanganate | Aldehyde / Carboxylic Acid | smolecule.com |

Reduction Reactions

The reduction of the sulfonamide moiety and other functional groups within this compound derivatives is a key transformation for accessing corresponding amines and alcohols.

The sulfonamide group is generally resistant to catalytic hydrogenation under standard conditions. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the sulfonamide to the corresponding amine. masterorganicchemistry.comic.ac.uk This reaction proceeds via a nucleophilic attack of the hydride on the sulfonyl group, leading to the cleavage of the S-N bond. The reduction of amides to amines using LiAlH₄ is a well-established method in organic synthesis. masterorganicchemistry.com The reaction typically involves the initial formation of a metal alkoxide complex, followed by the collapse of the tetrahedral intermediate to yield an iminium ion, which is then rapidly reduced to the amine. rsc.org

In addition to the sulfonamide group, other reducible functionalities may be present in this compound analogues. For instance, nitro groups on aromatic substituents can be reduced to amino groups. nih.gov This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). The presence of oxo groups, such as ketones or aldehydes, in derivatives of this compound allows for their reduction to the corresponding hydroxyl groups. This can be accomplished using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.com

| Reaction Type | Functional Group | Reagent(s) | Product Functional Group |

| Reduction | Sulfonamide | Lithium aluminum hydride (LiAlH₄) | Amine |

| Reduction | Nitro | Catalytic Hydrogenation (e.g., Pd/C, H₂), SnCl₂, Na₂S₂O₄ | Amine |

| Reduction | Oxo (Ketone/Aldehyde) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Hydroxyl (Alcohol) |

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide nitrogen of this compound is nucleophilic and can participate in various substitution reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation: The deprotonated sulfonamide nitrogen can act as a nucleophile and react with alkyl halides to form N-alkylated products. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to deprotonate the sulfonamide. dnu.dp.ua The use of electrophilic catalysts can also facilitate this transformation. dnu.dp.ua For instance, the N-alkylation of sulfonamides with benzylic alcohols has been achieved using an iron(II) chloride/potassium carbonate (FeCl₂/K₂CO₃) catalyst system. Another approach involves the use of ruthenium(II) complexes for the N-alkylation of sulfonamides with various alcohols. chemistrysteps.com

N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.org The Ullmann reaction typically involves the coupling of the sulfonamide with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org Modern variations of this reaction may employ ligands to facilitate the coupling under milder conditions. The Buchwald-Hartwig amination provides an alternative route using a palladium catalyst and a suitable phosphine (B1218219) ligand.

The following table summarizes key nucleophilic substitution reactions involving the sulfonamide moiety of this compound and its analogues.

| Reaction | Electrophile | Catalyst/Base | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halide | K₂CO₃, Et₃N | N-Alkyl-N-ethylmethanesulfonamide | dnu.dp.ua |

| N-Alkylation | Benzylic Alcohol | FeCl₂/K₂CO₃ | N-Benzyl-N-ethylmethanesulfonamide | |

| N-Arylation | Aryl Halide | Copper Catalyst (Ullmann) | N-Aryl-N-ethylmethanesulfonamide | wikipedia.org |

| N-Arylation | Aryl Halide | Palladium Catalyst (Buchwald-Hartwig) | N-Aryl-N-ethylmethanesulfonamide | organic-chemistry.org |

Condensation Reactions

Condensation reactions provide a powerful tool for the construction of more complex molecules from this compound by forming new carbon-carbon or carbon-nitrogen bonds. google.com These reactions typically involve the reaction of the sulfonamide, or a derivative, with a carbonyl compound, often with the elimination of a small molecule like water.

A notable example is the Mannich reaction , which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgbyjus.com While this compound itself does not possess a sufficiently acidic carbon, its derivatives can be designed to participate in such reactions. The mechanism typically proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which then reacts with a nucleophile. adichemistry.com

The Pictet-Spengler reaction is another important condensation reaction that leads to the formation of tetrahydroisoquinoline or tetrahydro-β-carboline ring systems. name-reaction.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. name-reaction.comwikipedia.org An this compound derivative containing a β-arylethylamine moiety could undergo this transformation to yield complex heterocyclic structures. clockss.org

Furthermore, direct condensation of this compound with aldehydes can lead to the formation of N,N'-alkylidene bisamides under certain conditions, often facilitated by a catalyst. googleapis.com

| Reaction Name | Reactants | Key Intermediate | Product Class | Reference(s) |

| Mannich Reaction | Amine, Formaldehyde, Active Hydrogen Compound | Iminium Ion | β-Amino Carbonyl Compound | wikipedia.orgbyjus.comadichemistry.com |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Iminium Ion | Tetrahydroisoquinoline/Tetrahydro-β-carboline | name-reaction.comwikipedia.orgclockss.org |

| Aldehyde Condensation | This compound, Aldehyde | - | N,N'-Alkylidene Bisamide | googleapis.com |

Derivatization Strategies for this compound Analogues

The structural modification of this compound is a key strategy for the development of new compounds with tailored properties. These modifications can involve the introduction of various functional groups and ring systems, as well as considerations of stereochemistry.

Structural Modification Approaches

A variety of structural modifications can be implemented on the this compound scaffold to generate a diverse library of analogues.

Introduction of Heterocyclic Systems: Heterocyclic moieties are frequently incorporated into drug candidates to enhance biological activity and modulate physicochemical properties. This compound can be derivatized with various heterocyclic systems through nucleophilic substitution or condensation reactions. For example, coupling with heterocyclic halides or condensation with appropriate precursors can yield derivatives containing rings such as thiophene (B33073), benzoxazole, and pyrimidine. google.com

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine) onto aromatic or aliphatic portions of this compound derivatives can significantly influence their electronic properties, lipophilicity, and metabolic stability. Halogenated derivatives can be synthesized from halogenated starting materials or through direct halogenation reactions. nih.govpnrjournal.com

Aromatic Substituents: The attachment of substituted or unsubstituted aromatic rings to the sulfonamide nitrogen is a common derivatization strategy. This can be achieved via N-arylation reactions as previously discussed. The nature and position of substituents on the aromatic ring can be varied to fine-tune the properties of the resulting analogues.

The following table provides examples of structural modifications and the synthetic approaches used.

| Modification | Synthetic Approach | Example of Introduced Moiety | Reference(s) |

| Introduction of Heterocyclic Systems | Nucleophilic Substitution/Condensation | Thiophene, Benzoxazole, Pyrimidine | google.com |

| Halogenation | Use of Halogenated Starting Materials/Direct Halogenation | Chloro, Bromo, Fluoro substituents | nih.govpnrjournal.com |

| Aromatic Substituents | N-Arylation (e.g., Ullmann, Buchwald-Hartwig) | Phenyl, Substituted Phenyl | wikipedia.orgorganic-chemistry.org |

Stereochemical Considerations in Derivative Synthesis

The synthesis of this compound derivatives often involves the creation of new stereocenters, making stereochemical control a critical aspect of the synthetic strategy.

When a chiral center is introduced, the resulting product can be a mixture of enantiomers or diastereomers. The development of stereoselective synthetic methods is therefore highly desirable to obtain single, biologically active isomers. Asymmetric synthesis can be achieved through various approaches:

Use of Chiral Starting Materials: Employing enantiomerically pure starting materials, often derived from the chiral pool, can lead to the formation of stereochemically defined products. ethz.ch

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. ethz.ch

Chiral Catalysts: Asymmetric catalysis, using chiral metal complexes or organocatalysts, can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer. sustech.edu.cn

For instance, in the context of reactions discussed earlier, asymmetric versions of the Mannich reaction have been developed using chiral catalysts like (S)-proline to achieve high diastereoselectivity and enantioselectivity. wikipedia.org Similarly, stereoselective N-alkylation and N-arylation reactions have been reported, enabling the synthesis of chiral sulfonamide derivatives. ic.ac.uksustech.edu.cn The stereoselective synthesis of chiral diamine derivatives has also been achieved through copper-catalyzed reductive coupling of imines. nih.gov

The determination of the absolute configuration of newly synthesized chiral molecules is crucial and can be accomplished using techniques such as X-ray crystallography or by derivatization with a known chiral reagent like Mosher's ester. ethz.ch

Molecular Mechanisms and Biological Activities of N Ethylmethanesulfonamide and Its Derivatives

General Biological Activity and Functional Roles of Sulfonamide Compounds

Sulfonamides, characterized by the –S(=O)₂–NH– functional group, are a versatile class of compounds with a wide array of pharmacological activities. Their ability to interact with various biological macromolecules underpins their diverse functional roles.

The biological effects of many sulfonamides are rooted in their ability to inhibit specific enzyme systems crucial for the survival and proliferation of pathogens or for pathological processes in the human body.

Dihydropteroate (B1496061) Synthetase (DHPS): The most classic role of sulfonamides is as antibacterial agents that act as competitive inhibitors of DHPS. This enzyme is vital in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA synthesis, thereby halting bacterial growth.

Maltase and Sucrase (α-Glucosidases): Certain sulfonamide derivatives have been identified as inhibitors of α-glucosidases, a class of enzymes that includes maltase and sucrase, which are responsible for carbohydrate digestion in the intestine. nih.govscielo.br For example, sulfonamide chalcones have demonstrated potent, non-competitive inhibition of α-glucosidase. nih.gov This inhibition can delay carbohydrate digestion and glucose absorption. scielo.br

Main Protease (Mpro or 3CL-Pro): In the context of antiviral research, sulfonamides have emerged as inhibitors of the main protease (Mpro) of viruses, including SARS-CoV-2. nih.govresearchgate.netnih.gov The Mpro enzyme is essential for viral replication, and sulfonamide derivatives have been designed to bind to its active site, blocking its function. nih.govresearchgate.net Studies have shown that sulfonamide-tethered molecules can effectively inhibit Mpro with IC₅₀ values in the sub-micromolar range. nih.gov

Deoxycytidine Kinase (dCK): Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, phosphorylating deoxyribonucleosides for DNA synthesis. It is also implicated in cancer cell proliferation. nih.gov Small molecule inhibitors of dCK based on sulfonamide scaffolds have been developed. nih.govnih.govucla.edu Structure-guided design has led to potent sulfonamide-containing inhibitors with nanomolar affinity for dCK, representing a potential therapeutic strategy for certain cancers. ucla.edurcsb.org

Table 1: Examples of Enzyme Systems Inhibited by Sulfonamide Compounds This table is interactive. Click on the headers to sort.

| Enzyme System | Class of Inhibitor | Example Compound Class | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Dihydropteroate Synthetase (DHPS) | Antibacterial | General Sulfonamides | Competitive inhibition, mimics PABA | N/A |

| α-Glucosidase (Maltase, Sucrase) | Antidiabetic (investigational) | Sulfonamide Chalcones | Non-competitive inhibition | nih.gov |

| Main Protease (Mpro/3CL-Pro) | Antiviral (investigational) | Sulfonamide-tethered isatins | Binds to active site, blocking viral replication | nih.gov |

| Deoxycytidine Kinase (dCK) | Anticancer (investigational) | Pyrimidine/Thiazole sulfonamides | Binds to kinase, preventing phosphorylation | nih.govrcsb.org |

The sulfonamide moiety is a privileged structure in drug design due to its ability to form hydrogen bonds and engage in interactions with a variety of biological targets. This leads to a broad spectrum of biological activities beyond simple enzyme inhibition.

The functional group can interact with unipolar environments within proteins, and its acidic nature allows it to bind effectively to enzyme active sites, such as the zinc-containing active site of carbonic anhydrases. This interaction is central to the diuretic and anti-glaucoma effects of certain sulfonamides. Other research has demonstrated that sulfonamide derivatives can bind to penicillin-binding proteins (PBPs), suggesting a role as antibacterial agents through a mechanism different from DHPS inhibition. osti.gov Furthermore, molecular docking studies have explored the binding of sulfonamides to various other targets, including the P2X7 receptor, which is involved in inflammation, and acetylcholinesterase, a target in Alzheimer's disease research.

Inhibition of Enzyme Systems (e.g., dihydropteroate synthetase, maltase, sucrase, main protease, deoxycytidine kinase)

Specific Biological Activity Profiles of N-Ethylmethanesulfonamide and its Investigated Derivatives

While the broader sulfonamide class is well-studied, research into specific methanesulfonamide (B31651) derivatives, including those related to this compound, has revealed distinct biological activity profiles. The methanesulfonamide group often enhances properties like solubility and can be crucial for potent biological effects. acs.org

Derivatives of methanesulfonamide have been investigated for their potential to modulate inflammatory pathways. Research has shown that these compounds can target key enzymes and signaling molecules involved in the inflammatory response.

One study on 1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide demonstrated notable anti-inflammatory properties. The compound was found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins, with an IC₅₀ value of 1.8 μM. vulcanchem.com In the same study, this derivative also reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages by 62% at a concentration of 10 μM, indicating its ability to suppress key inflammatory cytokines. vulcanchem.com Other compounds with similar structures have also shown promise in reducing inflammation.

The anticancer potential of this compound derivatives and related structures is an active area of investigation. Studies have explored their cytotoxic effects against various cancer cell lines and their ability to induce apoptosis.

A study directly investigating the anticancer effects of N-ethyl toluene-4-sulphonamide (a related derivative) on breast (MDA-MB231, MCF-7) and cervical (HeLa) cancer cell lines was conducted. mdpi.com This research highlighted the potential of such compounds in cancer therapy. mdpi.com

Other methanesulfonamide derivatives have also shown significant promise. A methanesulfonamide analogue of the natural product cryptopleurine (B1669640), designated 5b , exhibited enhanced growth inhibition of human cancer cells compared to the parent compound. acs.org This analogue demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with GI₅₀ values in the nanomolar range. acs.org Another derivative, (R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide , is being explored for its potential anticancer activities, with preliminary studies indicating that related compounds can exert cytotoxic effects on cancer cells.

Table 2: Investigated Anticancer Potential of Methanesulfonamide Derivatives This table is interactive. Click on the headers to sort.

| Compound | Cancer Cell Line(s) | Finding / Activity Metric | Reference |

|---|---|---|---|

| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB231, MCF-7 | Investigated for anticancer effects | mdpi.com |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | GI₅₀ = 7.2 µM (HeLa), 4.62 µM (MDA-MB231), 7.13 µM (MCF-7) | mdpi.com |

| Methanesulfonamide analogue of cryptopleurine (5b) | A549 (Lung) | GI₅₀ = 1.7 nM | acs.org |

| Methanesulfonamide analogue of cryptopleurine (5b) | Caki-1 (Kidney) | GI₅₀ = 1.3 nM | acs.org |

| 1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide | HeLa (Cervical) | Induces apoptosis (EC₅₀ = 12 μM) via caspase-3 activation | vulcanchem.com |

The methanesulfonamide moiety has been incorporated into various molecular scaffolds to explore potential antimicrobial and antiviral activities. While research is ongoing, some studies suggest that these derivatives could be candidates for new therapeutic agents.

The methanesulfonamide group may enhance a compound's solubility and bioavailability, making it a candidate for antibacterial applications. Research into sulfonamide boronic acids, including a methanesulfonamide boronic acid , found it to be a potent inhibitor of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. nih.gov This suggests a potential strategy for overcoming antibiotic resistance. nih.gov

In the antiviral domain, N-substituted methanesulfonamides have been used as precursors in the synthesis of acyclic azanucleosides, a class of compounds known for potent antiviral, anticancer, and antimicrobial properties. researchgate.net This line of research indicates the utility of the methanesulfonamide scaffold in developing novel agents against infectious diseases.

Antihyperglycemic Effects and Carbohydrate Metabolism Modulation

The sulfonamide moiety is a key structural feature in various compounds being investigated for antihyperglycemic properties. Their mechanisms of action often involve the intricate regulation of glucose and carbohydrate metabolism. One significant pathway involves the modulation of circadian clock proteins, which are linked to metabolic homeostasis.

Derivatives of the methanesulfonamide-containing compound KL001 have been identified as potential antidiabetics. This is due to their ability to stabilize the cryptochrome (B1237616) (CRY) protein, a key regulator of hepatic gluconeogenesis—the process by which the liver produces glucose. By influencing CRY, these compounds can potentially suppress excessive glucose production, a hallmark of type 2 diabetes. researchgate.net The general mechanisms by which antihyperglycemic agents modulate carbohydrate metabolism include enhancing insulin (B600854) secretion, reducing glucose absorption from the intestine, inhibiting liver gluconeogenesis, and improving glucose uptake into peripheral tissues. ebi.ac.uknih.gov For instance, some agents inhibit carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, slowing down the breakdown and absorption of dietary carbohydrates. dovepress.comresearchgate.net Other mechanisms include the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) in the liver, which increases glucose uptake and inhibits gluconeogenesis. ebi.ac.uk The action of sulfonamide derivatives on CRY represents a targeted approach to modulating these complex metabolic pathways, linking the cellular clock to glycemic control. researchgate.net

Receptor Antagonism and Agonism

Sulfonamide derivatives have been shown to interact with a wide array of receptors, acting as agonists, antagonists, or allosteric modulators. This functional versatility makes them a rich scaffold for drug discovery targeting various physiological systems.

Opioid Receptors: The sulfonamide structure is integral to a number of potent and selective opioid receptor ligands. For the kappa-opioid receptor (KOR), the sulfonamide-based molecule ML140 was identified as an antagonist probe. nih.gov Optimization of this structure, specifically by constraining the sulfonamide nitrogen within a tetrahydroisoquinoline group, led to a significant increase in antagonist potency. ebi.ac.uknih.gov In the realm of delta-opioid receptors (DOR), naltrindole (B39905) (NTI) derivatives featuring a sulfonamide group at the N-17 position exhibit a fascinating range of activities. The specific functional group attached to the sulfonamide determines whether the compound acts as an agonist or an inverse agonist. For example, the phenethylsulfonamide NTI derivative SYK-901 is a full DOR agonist, while the cyclopropylsulfonamide derivative SYK-839 is a potent full inverse agonist. nih.govmdpi.com

Adenosine A2A Receptor: Sulfonamides also function as modulators of the adenosine A2A receptor, a key G-protein-coupled receptor in the central nervous system and periphery. The compound N-(2-(4-bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide has been studied in the context of A2A receptor modulation, highlighting the role of this class in adenosinergic signaling. nih.gov Another compound, 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), was found to significantly lower adenosine levels in the striatum, suggesting an indirect modulation of the adenosine system. researchgate.net A2A receptor antagonists are of therapeutic interest for neurodegenerative diseases, and the sulfonamide scaffold is being explored for this purpose. mdpi.com

Cannabinoid CB2 Receptor: A significant body of research has focused on sulfonamide derivatives as ligands for the cannabinoid CB2 receptor, which is primarily involved in immune function and inflammation. Various series of sulfonamide derivatives have been developed as potent and selective CB2 agonists. researchgate.net In contrast, other research has yielded triaryl sulfonamide derivatives that act as potent and selective CB2 inverse agonists. acs.orgnih.gov Notably, compound 57 , a triaryl sulfonamide, displayed a very high binding affinity for the CB2 receptor (Ki of 0.5 nM) and over 2500-fold selectivity against the CB1 receptor. acs.orgnih.gov This demonstrates that the sulfonamide scaffold can be tailored to produce ligands with opposing functional outcomes at the same receptor.

Alpha Adrenoceptors: Arylsulfonamide derivatives have been successfully developed as antagonists for α-adrenergic receptors. Silodosin-based arylsulfonamides have been evaluated as α1A/α1D-adrenergic receptor antagonists. mdpi.com Furthermore, a series of 12-sulfonyl derivatives of a tetracyclic isoquino-naphthyridine scaffold were found to be high-affinity, selective α2-adrenoceptor antagonists. nih.gov The stereochemistry of the core structure was found to be critical for high affinity. nih.gov

Glutamate (B1630785) Receptor Function: N-substituted sulfonamide derivatives have been identified as important modulators of glutamate receptor function, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. wipo.intgoogle.com A notable example is TCN 201 (3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide), which acts as a negative allosteric modulator (NAM). nih.gov It is highly selective for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit. nih.gov These compounds potentiate glutamate receptor function and are being investigated for neurological and psychiatric disorders. wipo.intwipo.int

Modulation of Specific Biochemical Pathways (e.g., JAK-STAT pathway)

The Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into changes in gene transcription. dovepress.comresearchgate.net Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases, autoimmune disorders, and cancers. dovepress.comresearchgate.net

Sulfonamide derivatives have emerged as effective modulators of this pathway. researchgate.net A novel quinazoline-based sulfonamide derivative, referred to as compound 3D , was shown to inhibit the JAK2–STAT3 signaling pathway in colorectal cancer cells. dovepress.com It achieved this by reducing both the baseline and IL-6-induced phosphorylation of STAT3, a key downstream effector in the pathway. dovepress.com This inhibition led to decreased expression of STAT3 target genes involved in cell survival and proliferation, such as cyclin D1 and survivin. dovepress.com Other research efforts have focused on developing benzylmethansulfonamide derivatives and sulfonamide-triazine conjugates specifically as JAK inhibitors, further establishing the sulfonamide scaffold as a viable starting point for targeting this crucial pathway. wipo.intresearchgate.net

Influence on Circadian Clock Proteins (e.g., cryptochrome stabilization)

The core of the mammalian circadian clock is a transcriptional-translational feedback loop involving key proteins that regulate their own expression over a 24-hour cycle. nih.gov Among these are the cryptochrome proteins, CRY1 and CRY2, which act as critical repressors of the CLOCK-BMAL1 transcriptional activator complex. researchgate.netnih.govresearchgate.net The stability of CRY proteins is a key control point in the clock's timing mechanism and is regulated by ubiquitin-dependent degradation. researchgate.netmdpi.com

A methanesulfonamide derivative, KL001 , was discovered to be a potent stabilizer of CRY proteins. researchgate.netacs.org By interacting with CRY, KL001 and its derivatives protect it from degradation, thereby enhancing its repressive function. mdpi.com This action effectively lengthens the period of the circadian rhythm. researchgate.netacs.org This discovery has provided a powerful chemical tool for studying and modulating the circadian clock, with implications for treating circadian rhythm-related disorders. acs.org Another compound, TH401 , which contains a methylbenzimidazole moiety, was also identified as a CRY stabilizer, acting on both CRY1 and CRY2. mdpi.com

Table 1: Activity of this compound Derivatives on Circadian Clock Proteins

| Compound | Chemical Name | Target(s) | Biological Activity | Potency |

|---|---|---|---|---|

| KL001 | N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide | CRY1/CRY2 | Stabilizer, lengthens circadian period | Baseline |

| KL044 | 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide | CRY1/CRY2 | Stabilizer, lengthens circadian period | ~10x more potent than KL001 acs.org |

| TH401 | Not specified | CRY1/CRY2 | Stabilizer, lengthens circadian period | Stabilizes both CRY1 and CRY2 mdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a compound to its biological activity. nih.gov For sulfonamide derivatives, SAR studies have been crucial in optimizing potency, selectivity, and functional outcomes across their diverse biological targets.

Elucidation of Key Structural Features for Biological Potency

SAR studies have identified specific molecular features within sulfonamide derivatives that are essential for their interaction with biological targets.

CRY Stabilizers: For the KL001 series of cryptochrome stabilizers, 3D-QSAR analysis identified several critical features for high potency. These include an electron-rich carbazole (B46965) moiety, an amide/hydroxy linker, the sulfonamide group itself, and an electron-withdrawing group such as a nitrile on an associated phenyl ring. acs.org

CB2 Receptor Ligands: In a series of triaryl sulfonamide inverse agonists for the cannabinoid CB2 receptor, SAR studies confirmed that the presence of three bulky aryl groups plays a vital role in achieving high binding affinity. acs.orgnih.gov

Opioid Receptor Antagonists: For sulfonamide-based kappa-opioid receptor antagonists, a key finding was that constraining the sulfonamide nitrogen within a more rigid structure, such as a tetrahydroisoquinoline moiety, markedly increased the compound's potency. ebi.ac.uknih.gov

Alpha-Adrenoceptor Antagonists: The affinity of tetracyclic sulfonamide derivatives for α2-adrenoceptors was found to be highly dependent on the stereochemistry of the core ring system. nih.gov Specific diastereomers showed moderate affinity, while others had very low affinity, highlighting the importance of the molecule's three-dimensional arrangement. nih.gov

Impact of Functional Group Modifications on Activity and Selectivity

Modifying the functional groups on the sulfonamide scaffold is a key strategy for fine-tuning pharmacological activity and selectivity. nih.gov

From Broad to Potent (CRY Stabilizers): The development of the highly potent CRY stabilizer KL044 from the initial hit KL001 is a prime example of successful functional group modification. An extensive SAR analysis led to the replacement of the N-(furan-2-ylmethyl)methanesulfonamide portion of KL001 with an N-(2-chloro-6-cyanophenyl)acetamide group. acs.org This change resulted in a tenfold increase in potency. acs.org Molecular modeling revealed that the modifications in KL044 allowed for stronger hydrogen bonding with Serine 394 and Histidine 357 and enhanced CH–π interactions with Tryptophan 290 in the CRY protein's binding pocket. acs.org

Switching Function (Opioid Ligands): In a series of naltrindole-based sulfonamides, modifications to the N-substituent dramatically altered their function at the delta-opioid receptor. Attaching a cyclopropylsulfonyl group resulted in a potent inverse agonist (SYK-839 ), whereas substituting it with a phenethylsulfonyl group created a full agonist (SYK-901 ). nih.govmdpi.com This demonstrates how a subtle change to a peripheral functional group can completely switch the biological output from agonism to inverse agonism.

Tuning Selectivity (Adrenoceptor Ligands): For arylsulfonamide-based α1-adrenoceptor antagonists, the introduction of different electron-withdrawing or electron-donating substituents on the phenyl ring of the sulfonamide moiety was used to modulate ligand potency and selectivity. mdpi.com Similarly, for α2-adrenoceptor antagonists, structural changes like opening one of the rings or changing the position of the sulfonamide nitrogen led to a dramatic decrease in affinity, indicating that the core scaffold is highly sensitive to modification. nih.gov

Table 2: Comparison of Functional Group Modifications in CRY Stabilizers

| Compound | Key Structural Moieties | Resulting Potency |

|---|---|---|

| KL001 | Carbazole, Hydroxypropyl linker, N-(furan-2-ylmethyl)methanesulfonamide | Baseline acs.org |

| KL044 | Carbazole, N-(2-chloro-6-cyanophenyl)acetamide | ~10-fold higher than KL001 acs.org |

Stereochemical Influences on Biological Activity

The principle of chirality is a fundamental concept in pharmacology and medicinal chemistry, dictating that the three-dimensional arrangement of atoms within a molecule can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral. csfarmacie.czslideshare.net Consequently, one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nps.org.au Although specific studies on the individual enantiomers of this compound are not extensively documented in publicly available literature, the well-established principles of stereochemistry and findings from structurally related compounds allow for a scientifically grounded discussion of its potential stereochemical influences.

The differential interaction of enantiomers with biological targets is often explained by the three-point attachment model, where one enantiomer fits optimally into the binding site of a receptor or enzyme, while the other does not achieve the same degree of complementarity. This can lead to significant variations in biological response.

A pertinent example is found in the study of methanesulfonamide analogues of cryptopleurine, which are potent antitumor agents. Research has demonstrated a clear stereochemical preference for their biological activity. The racemic form of a C-6 methanesulfonamide analogue of cryptopleurine was found to be 3- to 5-fold less active than its corresponding (−)-(R)-enantiomer. acs.org This substantial difference in potency underscores the critical role of stereochemistry at the C-13a position for the antiproliferative activity of these sulfonamide analogues. acs.org The data suggests that the (S)-enantiomer is not merely an inactive counterpart but may actually interfere with or suppress the biological activity of the (R)-enantiomer. acs.org

Table 1: Antiproliferative Activity of a Methanesulfonamide Analogue of Cryptopleurine

| Compound | Stereochemistry | Relative Potency |

|---|---|---|

| Methanesulfonamide Analogue | Racemic | 1x |

| Methanesulfonamide Analogue | (-)-(R)-enantiomer | 3-5x more potent than racemic |

Data derived from studies on methanesulfonamide analogues of cryptopleurine. acs.org

Given these examples from structurally related sulfonamides, it is highly probable that the biological activities of this compound would also be subject to stereochemical influences if a chiral center were introduced into the molecule, for instance, by substitution on the ethyl group. The separation and individual testing of such enantiomers would be essential to fully characterize their pharmacological profiles. The use of chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, is a standard approach for separating enantiomers for such evaluations. csfarmacie.czresearchgate.net

Advanced Methodologies in Research on N Ethylmethanesulfonamide

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the investigation of N-ethylmethanesulfonamide, enabling researchers to predict and analyze its properties and interactions at a molecular level.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in understanding their potential interactions with biological targets such as enzyme active sites and receptors.

For instance, research on N-(2-phenylethyl)methanesulfonamide derivatives has utilized molecular docking to explore their inhibitory activity against the main protease (Mpro) of SARS-CoV-2. uin-alauddin.ac.id These studies assess the binding energy and inhibition constants to determine the potential of these compounds as therapeutic agents. uin-alauddin.ac.id The hydroxyl group on the phenyl ring of derivatives like N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide is predicted to form hydrogen bonds within enzyme active sites, while the sulfonamide group can interact with amino acid residues, influencing protein function. Such simulations have provided insights into how these compounds bind to the active sites of enzymes like sucrase and maltase.

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative | Target Protein/Enzyme | Key Findings |

| N-(2-phenylethyl)methanesulfonamide derivatives | SARS-CoV-2 Main Protease (Mpro) | Identified compounds with potent inhibitory activity based on binding energy and inhibition constants. uin-alauddin.ac.id |

| N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | Sucrase, Maltase | Demonstrated binding to active sites, suggesting a mechanism for its observed effects. |

| Thiazole sulfonamide derivatives | Phospholipase A2 (PLA2) | Identified potential inhibitors of snake venom PLA2, with docking studies confirming interactions with key amino acid residues. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. nih.govmdpi.combonvinlab.org This technique allows researchers to observe the behavior of this compound and its complexes with target proteins, offering insights into the stability of interactions and the flexibility of the ligand and receptor. mdpi.com

MD simulations can complement docking studies by refining the docked poses and providing a more dynamic picture of the binding event. mdpi.com For example, after docking a ligand into a protein's active site, MD simulations can be run to assess the stability of the predicted interactions and to observe any conformational changes in the protein or the ligand that may occur upon binding. mdpi.combonvinlab.org While specific MD simulation studies focused solely on this compound are not extensively documented in the provided results, the methodology is widely applied to similar small molecules to understand their dynamic behavior in biological systems. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR study for this compound was not found, this methodology is crucial in drug discovery and is applicable to its derivatives. By analyzing a series of related sulfonamides, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

In Silico Prediction of Compound Interactions

In silico methods are extensively used to predict the interactions of compounds with biological systems, including their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities. nih.gov For derivatives of this compound, these predictions are vital for early-stage drug development. uin-alauddin.ac.id

Predictions can range from identifying potential drug-drug interactions mediated by cytochrome P450 enzymes to assessing the likelihood of a compound binding to a specific target. nih.gov For example, in silico tools can predict whether a derivative of this compound is likely to be an inhibitor or substrate of a particular enzyme, which is critical information for avoiding adverse effects. nih.gov Studies on related compounds have used in silico predictions to evaluate their pharmacokinetic profiles, although these predictions often require experimental validation. uin-alauddin.ac.idfrontiersin.org

Homology Modeling in Target Protein Prediction

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a theoretical model based on the known structure of a related protein (a template). nih.govwikipedia.orgcreative-proteomics.com This technique is particularly useful in the study of this compound and its derivatives when investigating their interaction with novel or less-studied proteins. frontiersin.org

The process involves identifying a suitable template, aligning the target sequence with the template, building the model, and then refining and validating it. creative-proteomics.com The resulting model can then be used for molecular docking and molecular dynamics simulations to study the binding of this compound or its analogs. nih.gov This approach allows for structure-based drug design even in the absence of an experimentally determined protein structure. nih.govwikipedia.org

Spectroscopic and Chromatographic Characterization in Research

The definitive identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques. These methods provide essential information about the compound's structure, purity, and properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. bmrb.iomdpi.com

In derivatives such as N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, characteristic ¹H NMR signals include aromatic protons (δ 6.7–7.2 ppm), methylene (B1212753) groups adjacent to the sulfonamide (δ 3.0–3.5 ppm), and the methanesulfonyl CH₃ (δ 3.1 ppm). The analysis of NMR spectra is crucial for confirming the successful synthesis of the compound and for verifying its structural integrity. evitachem.com

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. vulcanchem.comnih.gov For this compound and its derivatives, techniques like Electrospray Ionization (ESI) Mass Spectrometry can provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity. vulcanchem.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. specac.com In this compound, the IR spectrum would show characteristic absorption bands for the sulfonamide group, including the S=O stretches. For a related compound, N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, these stretches are observed around 1350 cm⁻¹ and 1150 cm⁻¹. The presence and position of these bands provide confirmatory evidence for the sulfonamide functional group. frontiersin.org

Table 2: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Functional Group/Proton | Characteristic Signal/Peak | Reference Compound |

| ¹H NMR | Aromatic Protons | δ 6.7–7.2 ppm | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide |

| ¹H NMR | Methylene (adjacent to sulfonamide) | δ 3.0–3.5 ppm | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide |

| ¹H NMR | Methanesulfonyl CH₃ | δ 3.1 ppm | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide |

| IR | Sulfonamide S=O stretches | ~1350 cm⁻¹ and ~1150 cm⁻¹ | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide |

| MS | Molecular Ion [M+H]⁺ | m/z 421.2 | N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide vulcanchem.com |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound and its derivatives. thermofisher.comchromatographyonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity. sielc.com

For instance, a derivative, N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide, can be analyzed using an RP-HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com HPLC is essential for determining the purity of synthesized compounds and for isolating impurities for further characterization. The retention time in an HPLC system is a characteristic property of the compound under specific conditions. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. weebly.comemerypharma.comslideshare.net This technique provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com In a typical ¹H NMR spectrum, the number of signals indicates the number of different types of protons, their positions (chemical shifts) reveal their electronic environment, the integration of the signals corresponds to the number of protons of each type, and the splitting pattern (multiplicity) gives information about adjacent protons. emerypharma.comslideshare.net

For this compound, one would expect to see distinct signals corresponding to the ethyl group's methylene (-CH2-) and methyl (-CH3) protons, as well as a signal for the methyl group attached to the sulfur atom. The N-H proton would also produce a signal. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. emerypharma.comipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (on S) | Varies | Varies |

| CH₂ (on N) | Varies | Varies |

| CH₃ (on ethyl) | Varies | Varies |

| NH | Varies | N/A |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orglmu.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption of energy. lmu.edu The resulting IR spectrum shows these absorptions as peaks.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H bonds, and the sulfonyl group (S=O). libretexts.org The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. The strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are typically found in the ranges of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of these specific peaks provides strong evidence for the sulfonamide functional group. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| S=O (sulfonyl) | Asymmetric Stretch | 1370 - 1335 |

| S=O (sulfonyl) | Symmetric Stretch | 1180 - 1160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. whitman.edulibretexts.org In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). whitman.edu

For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern, which results from the breaking of bonds within the molecule upon ionization, can provide valuable structural clues. libretexts.orgwikipedia.org Common fragmentation pathways for sulfonamides can involve cleavage of the C-S and S-N bonds. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule. acdlabs.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. torontech.com It is widely used to assess the purity of synthesized compounds like this compound. sepscience.com The principle of HPLC involves passing a sample in a liquid mobile phase through a column packed with a solid stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). torontech.com

A UV detector is commonly used to detect the components as they elute. torontech.com For a pure sample of this compound, a single sharp peak would be expected in the chromatogram. The presence of other peaks would indicate impurities. sepscience.com By creating a calibration curve with standards of known concentration, HPLC can also be used for accurate quantification of the compound. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. researchgate.net This technique is particularly valuable for quantifying low levels of a compound in complex matrices, such as biological fluids or environmental samples. lcms.czmdpi.com

After separation by the LC system, the analyte of interest is ionized and enters the first mass spectrometer (MS1), which isolates the molecular ion of this compound. This ion is then fragmented in a collision cell, and the resulting fragment ions are detected by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, minimizing interference from other components in the matrix. lcms.cz A validated LC-MS/MS method can offer a low limit of detection and quantification. nih.gov

In Vitro Assay Development and Implementation

In vitro assays are essential tools in chemical biology and drug discovery for studying the biological activity of compounds in a controlled laboratory setting.

Enzyme Inhibition Assays

Enzyme inhibition assays are a common type of in vitro assay used to determine if a compound can interfere with the activity of a specific enzyme. researchgate.netnih.gov These assays are crucial for identifying potential therapeutic agents or for understanding the mechanism of action of a compound. nih.govnih.gov The basic principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. mdpi.com

If this compound were to be screened for its potential as an enzyme inhibitor, it would be tested against a panel of relevant enzymes. The assay would typically involve incubating the enzyme with its substrate and varying concentrations of this compound. The product formation or substrate depletion would be monitored over time, often using a spectrophotometric or fluorometric method. A decrease in the reaction rate in the presence of the compound would indicate inhibition. mdpi.com The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and specificity of a compound for a particular receptor. These assays typically measure the displacement of a radiolabeled ligand from its receptor by the test compound. The equilibrium dissociation constant (KD) is a key parameter derived from these studies, indicating the concentration of a ligand at which half of the receptors are occupied. A lower KD value signifies a higher binding affinity. malvernpanalytical.com

While direct receptor binding data for this compound is not extensively published, research on its derivatives provides insight into its potential interactions. For instance, a derivative, N-[(1s)-1-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]-phenyl]sulfonyl] phenyl]ethyl]methanesulfonamide (Sch225336), has been identified as a potent and selective inverse agonist for the human cannabinoid receptor 2 (CB2R). ucl.ac.benih.gov Inverse agonists produce an effect opposite to that of an agonist, effectively reducing the basal activity of the receptor.

In vitro binding studies have demonstrated the high affinity of Sch225336 for the CB2 receptor, with a reported inhibitory constant (Ki) of 0.4 nM. ucl.ac.be In contrast, its affinity for the cannabinoid receptor 1 (CB1R) is significantly lower, with a Ki of 905 nM, highlighting its selectivity. ucl.ac.be Such findings are critical in assessing the compound's potential for targeted therapeutic applications, as the CB2 receptor is primarily expressed on immune cells and has been implicated in inflammatory processes and certain types of cancer. nih.gov

Table 1: Receptor Binding Affinity of this compound Derivative (Sch225336)

| Receptor | Ligand | Ki (nM) |

|---|---|---|

| Human Cannabinoid Receptor 2 (hCB2R) | Sch225336 | 0.4 |

| Human Cannabinoid Receptor 1 (hCB1R) | Sch225336 | 905 |

Data sourced from ucl.ac.be

Cell-Based Assays (e.g., cytotoxicity, cell viability, apoptosis, cellular uptake)

Cell-based assays are essential for evaluating the biological effects of a compound on living cells. These assays can provide information on cytotoxicity, cell viability, the induction of apoptosis (programmed cell death), and the mechanisms of cellular uptake.

Cytotoxicity and Cell Viability: Cytotoxicity assays measure the degree to of which a compound can cause damage to a cell. nih.gov A variety of methods are employed, including those that assess membrane integrity, metabolic activity, or the total number of viable cells. nih.gov For a related compound, N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (HETB), studies have been conducted to evaluate its cytotoxic effects. Assays measuring ATP levels have indicated that HETB does not significantly compromise cell viability at therapeutic concentrations, suggesting a favorable profile for further investigation. The MTT assay is another common method that measures the metabolic activity of cells, where a reduction in activity can indicate cytotoxicity. nih.gov

Apoptosis: Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. nih.gov Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Assays to detect apoptosis often measure specific biochemical and morphological changes, such as the externalization of phosphatidylserine (B164497) on the cell membrane (detected by Annexin V binding), caspase activation, and DNA fragmentation. nih.gov For example, flow cytometry using Annexin V and a vital dye like propidium (B1200493) iodide (PI) can distinguish between viable, early apoptotic, and late apoptotic or necrotic cells. bdbiosciences.com While specific apoptosis induction data for this compound is limited, the anti-cancer properties observed in similar sulfonamide compounds suggest that this is a relevant area of investigation.

Cellular Uptake: Understanding how a compound enters a cell is critical for determining its bioavailability and mechanism of action. Cellular uptake studies often employ labeled versions of the compound to track its movement across the cell membrane. The kinetics of uptake, including the rate and energy dependence, can be determined. For instance, a study on the technetium-labeled compound Bis[N-ethoxy,N-ethyl(dithiocarbamato)]nitrido Tc (V) (TcN-NOET) in cardiomyocytes revealed that its cellular accumulation was slow and not energy-dependent. nih.gov The study suggested that the compound binds to L-type calcium channels without entering the cardiomyocytes. nih.gov While the structure of TcN-NOET differs significantly from this compound, the methodological approach provides a template for investigating the cellular uptake of sulfonamides. The physicochemical properties of a compound, such as its size and surface charge, can significantly influence its uptake mechanism. nih.gov

Table 2: Overview of Cell-Based Assays and Their Applications

| Assay Type | Purpose | Common Techniques |

|---|---|---|

| Cytotoxicity/Cell Viability | To assess the toxic effects of a compound on cells and determine the concentration at which it becomes harmful. | MTT assay, ATP-based assays, Neutral Red Uptake assay. nih.gov |

| Apoptosis | To determine if a compound induces programmed cell death. | Annexin V/PI staining with flow cytometry, Caspase activity assays, TUNEL assay. bdbiosciences.com |

| Cellular Uptake | To study the mechanisms by which a compound enters the cell. | Use of radiolabeled or fluorescently tagged compounds, kinetic studies. nih.gov |

Assays for Modulation of Biochemical Pathways

Investigating how a compound modulates specific biochemical pathways is key to understanding its functional effects within a cell. These assays can range from measuring the activity of a single enzyme to assessing changes in complex signaling cascades.

Research has indicated that sulfonamide compounds, including derivatives of this compound, can modulate key metabolic pathways. A notable example is the modulation of pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism. google.com Certain sulfonamides have been shown to act as modulators of PKM2, influencing the metabolic shift in cancer cells known as the Warburg effect. google.com By altering the activity of PKM2, these compounds can potentially inhibit the proliferation of cancer cells. google.com

Molecular docking studies have also been employed to predict the interaction of this compound derivatives with specific enzymes. For example, a study on N-(2-phenylethyl)methanesulfonamide derivatives explored their potential as inhibitors of the main protease (Mpro) of the COVID-19 virus. uin-alauddin.ac.id Such computational approaches help to identify potential molecular targets and guide further experimental validation.

Furthermore, the mechanism of action for the related compound N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide involves the inhibition of enzymes such as maltase and sucrase. This inhibition of carbohydrate-digesting enzymes suggests a direct modulation of a biochemical pathway related to glucose metabolism. The hydroxyl group on the phenyl ring and the sulfonamide group are thought to be crucial for these interactions by forming hydrogen bonds and interacting with amino acid residues in the active sites of these enzymes.

Table 3: Examples of Biochemical Pathways Modulated by this compound and its Derivatives